ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Overview
Description
Ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate, also known as EATC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EATC belongs to the class of thiophene-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include reducing levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as reducing the production of reactive oxygen species (ROS) and increasing antioxidant activity.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate in lab experiments is its relatively low toxicity and high solubility, which make it easy to administer and study in vitro and in vivo. However, one limitation is that this compound is a synthetic compound, which may limit its potential use in clinical applications.
Future Directions
There are a number of potential future directions for research on ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer agents to enhance their efficacy or reduce side effects. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and identify potential targets for therapeutic intervention. Finally, more research is needed to determine the safety and efficacy of this compound in clinical trials.
Scientific Research Applications
Ethyl 5-acetyl-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate has been the subject of numerous studies investigating its potential applications in scientific research. One area of interest is its anti-inflammatory properties, which have been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and other inflammatory disorders.
Another area of research is this compound's potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.
properties
IUPAC Name |
ethyl 5-acetyl-2-[[2-(2-chlorophenyl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c1-4-24-18(23)15-10(2)16(11(3)21)25-17(15)20-14(22)9-12-7-5-6-8-13(12)19/h5-8H,4,9H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJLSXJDSQFFSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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